molecular formula C25H24ClN3O2S B2655125 (E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide CAS No. 717118-90-6

(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No. B2655125
CAS RN: 717118-90-6
M. Wt: 466
InChI Key: DOQOQCWWEOQVGF-UHFFFAOYSA-N
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Description

(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C25H24ClN3O2S and its molecular weight is 466. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research in organic synthesis often explores the development of new chemical reactions and the synthesis of novel compounds with potential applications in materials science, pharmaceuticals, and biochemistry. For example, studies on the synthesis of enaminoketones and enaminones through reactions involving secondary amides, chlorobenzotriazoles, and silyl enol ethers demonstrate the exploration of new synthetic pathways and their potential utility in creating complex organic molecules (Katritzky et al., 2004). This research highlights the importance of developing new methods for constructing complex structures, which could be relevant for synthesizing compounds like the one .

Photodegradation and Environmental Studies

The photodegradation of organic compounds, particularly those that may act as emerging contaminants, is a critical area of environmental science research. Studies on the kinetics, by-products formation, and degradation pathways of emerging contaminants under UV radiation provide insights into how these compounds behave in aquatic environments and the potential risks they pose (Benítez et al., 2013). Such research is essential for understanding the environmental impact of novel chemical compounds and developing strategies for their degradation or removal from water bodies.

Material Science and Electron Transport Materials

In material science, the synthesis and characterization of new compounds can lead to the development of materials with unique properties, such as electron-transporting materials for organic light-emitting diode (OLED) applications. Research on new amorphous electron-transporting materials based on specific molecular frameworks demonstrates the potential of organic compounds in electronic devices (Nomura et al., 2005). The study of compounds with specific structural features, such as benzothiazole derivatives, could be relevant for designing materials with desired electronic properties.

properties

IUPAC Name

(E)-N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-25(2,3)16-8-10-20-22(13-16)32-24(28-20)29-23(30)15(14-27)12-17-9-11-21(31-17)18-6-4-5-7-19(18)26/h4-7,9,11-12,16H,8,10,13H2,1-3H3,(H,28,29,30)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOQCWWEOQVGF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.